Cas no 2034388-09-3 (4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one)

4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one
- F6473-8777
- 2034388-09-3
- 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- AKOS026689152
- 1-cyclopropyl-4-[1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one
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- Inchi: 1S/C22H23N3O3/c1-14-8-17(10-22(27)25(14)16-6-7-16)28-18-12-24(13-18)21(26)9-15-11-23-20-5-3-2-4-19(15)20/h2-5,8,10-11,16,18,23H,6-7,9,12-13H2,1H3
- InChI Key: BVNCCEZAIJWMOY-UHFFFAOYSA-N
- SMILES: O(C1=CC(N(C(C)=C1)C1CC1)=O)C1CN(C(CC2=CNC3C=CC=CC2=3)=O)C1
Computed Properties
- Exact Mass: 377.17394160g/mol
- Monoisotopic Mass: 377.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 65.6Ų
4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-8777-20mg |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 20mg |
$148.5 | 2023-07-05 | |
Life Chemicals | F6473-8777-75mg |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 75mg |
$312.0 | 2023-07-05 | |
Life Chemicals | F6473-8777-3mg |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 3mg |
$94.5 | 2023-07-05 | |
Life Chemicals | F6473-8777-5μmol |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 5μl |
$94.5 | 2023-07-05 | |
Life Chemicals | F6473-8777-10μmol |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 10μl |
$103.5 | 2023-07-05 | |
Life Chemicals | F6473-8777-50mg |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 50mg |
$240.0 | 2023-07-05 | |
Life Chemicals | F6473-8777-2mg |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 2mg |
$88.5 | 2023-07-05 | |
Life Chemicals | F6473-8777-25mg |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 25mg |
$163.5 | 2023-07-05 | |
Life Chemicals | F6473-8777-5mg |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 5mg |
$103.5 | 2023-07-05 | |
Life Chemicals | F6473-8777-2μmol |
1-cyclopropyl-4-({1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)-6-methyl-1,2-dihydropyridin-2-one |
2034388-09-3 | 90%+ | 2μl |
$85.5 | 2023-07-05 |
4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one Related Literature
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Comprehensive Analysis of 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one (CAS No. 2034388-09-3)
The compound 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one (CAS No. 2034388-09-3) is a structurally complex molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. With its unique combination of indole, azetidine, and pyridinone moieties, this compound exhibits potential pharmacological properties that align with current research trends targeting kinase inhibition, neurodegenerative diseases, and anti-inflammatory pathways. Its molecular architecture suggests possible applications in small-molecule therapeutics, particularly in oncology and central nervous system (CNS) disorders.
Recent advancements in AI-driven drug discovery have highlighted the importance of structurally diverse compounds like 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one. Researchers are increasingly leveraging machine learning algorithms to predict its binding affinity for targets such as G protein-coupled receptors (GPCRs) and protein kinases. This aligns with growing user searches for "AI in drug design" and "computational chemistry tools," reflecting the intersection of technology and pharmaceutical innovation.
The indole moiety in this compound is particularly noteworthy, as it is a privileged scaffold in medicinal chemistry. Indole derivatives are frequently explored for their serotonin receptor modulation and anticancer activity, topics that dominate scientific literature and public interest. Meanwhile, the azetidine ring contributes to the molecule's conformational rigidity, a feature often associated with improved bioavailability and target selectivity. These attributes make CAS No. 2034388-09-3 a compelling subject for researchers investigating structure-activity relationships (SAR).
From a synthetic chemistry perspective, the preparation of 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one involves multi-step organic transformations, including amide coupling and etherification reactions. These methods are frequently searched by chemists seeking "efficient synthetic routes for heterocycles" or "green chemistry approaches," underscoring the compound's relevance to contemporary laboratory practices. Its cyclopropyl and methylpyridinone groups further enhance its metabolic stability, a critical factor in druglikeness optimization.
In the context of personalized medicine, this compound's potential as a selective kinase inhibitor resonates with current healthcare trends. With increasing searches for "targeted cancer therapies" and "precision medicine biomarkers," the structural features of CAS No. 2034388-09-3 offer opportunities for companion diagnostic development. Its blood-brain barrier (BBB) permeability, inferred from its logP calculations, also makes it a candidate for CNS drug development—a hot topic in neurodegenerative disease research.
Quality control and analytical characterization of 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one typically employ advanced techniques such as HPLC-MS and NMR spectroscopy. These methods address common user queries about "compound purity analysis" and "structural elucidation strategies." The compound's chromatographic behavior and spectral fingerprints are essential data points for researchers validating synthetic batches or studying its metabolic degradation pathways.
Emerging applications in photopharmacology—a field combining light-sensitive compounds with drug action—could benefit from the pyridinone component of this molecule. This connection taps into rising searches for "light-activated drugs" and "spatiotemporal control of therapeutics." Additionally, the compound's potential as a crystallization candidate for X-ray diffraction studies makes it valuable for structure-based drug design, a perennial focus in pharmaceutical R&D.
Environmental considerations in chemical research have led to investigations into the biodegradability and ecotoxicological profile of compounds like CAS No. 2034388-09-3. These aspects respond to growing public interest in "green pharmaceuticals" and "environmentally friendly drug development." Computational models predicting its environmental persistence and bioaccumulation potential are increasingly relevant to regulatory compliance and corporate sustainability initiatives.
In conclusion, 4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one represents a multifaceted research tool that intersects with numerous cutting-edge scientific domains. From computational chemistry to translational medicine, its study addresses both fundamental questions in molecular design and practical challenges in therapeutic development. As the pharmaceutical landscape evolves toward fragment-based drug discovery and artificial intelligence-assisted research, compounds with such structural complexity will continue to drive innovation across multiple disciplines.
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